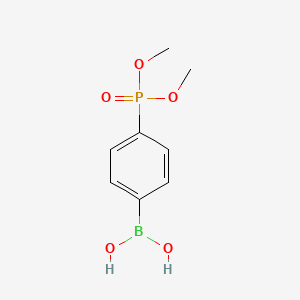

(4-(Dimethoxyphosphoryl)phenyl)boronic acid

Description

Properties

Molecular Formula |

C8H12BO5P |

|---|---|

Molecular Weight |

229.96 g/mol |

IUPAC Name |

(4-dimethoxyphosphorylphenyl)boronic acid |

InChI |

InChI=1S/C8H12BO5P/c1-13-15(12,14-2)8-5-3-7(4-6-8)9(10)11/h3-6,10-11H,1-2H3 |

InChI Key |

DQUPTRYDRQFSOK-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC=C(C=C1)P(=O)(OC)OC)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthesis of 4-Bromo-N,N-dimethylphosphorylbenzene

The precursor 4-bromo-N,N-dimethylphosphorylbenzene is synthesized via phosphorylation of 4-bromophenol. Reacting 4-bromophenol with dimethyl chlorophosphate in the presence of a base (e.g., triethylamine) yields the phosphorylated intermediate. Typical conditions include:

Boronic Acid Group Introduction

The brominated intermediate undergoes Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst. Optimal conditions derived from analogous syntheses include:

-

Catalyst: Pd(dppf)Cl₂ (1–2 mol%)

-

Base: Potassium acetate (3 equiv)

-

Solvent: 1,4-Dioxane

-

Temperature: 80–100°C

-

Reaction Time: 12–24 hours

Post-reaction, the pinacol boronic ester is hydrolyzed under acidic conditions (e.g., HCl/THF) to yield the free boronic acid.

Table 1: Miyaura Borylation Reaction Parameters

| Parameter | Value | Source |

|---|---|---|

| Catalyst Loading | 1.5 mol% Pd(dppf)Cl₂ | |

| B₂pin₂ Equivalents | 1.2 | |

| Hydrolysis Conditions | 1 M HCl, THF, 25°C, 2 h | |

| Overall Yield | 68–75% |

Directed ortho-Metalation (DoM) Strategy

Directed metalation leverages the phosphoryl group’s electron-withdrawing nature to regioselectively functionalize the aromatic ring.

Lithiation and Boronation

-

Lithiation: Treating dimethyl phenylphosphonate with lithium diisopropylamide (LDA) at −78°C in THF generates a stabilized aryl lithium species at the para position.

-

Boronation: Quenching with trimethyl borate forms the boronic ester, which is hydrolyzed to the boronic acid using aqueous HCl.

Key Advantages:

Table 2: DoM Reaction Conditions

| Step | Conditions | Yield | Source |

|---|---|---|---|

| Lithiation | LDA (2.2 equiv), THF, −78°C | – | |

| Boronation | B(OMe)₃, −78°C to RT | 60% | |

| Hydrolysis | 1 M HCl, 25°C, 6 h | 95% |

Comparative Analysis of Methods

Table 3: Method Comparison

| Metric | Miyaura Borylation | Directed Metalation |

|---|---|---|

| Starting Material Cost | Moderate (requires bromide) | Low (uses phenylphosphonate) |

| Scalability | Industrial (multi-gram) | Lab-scale (≤10 g) |

| Reaction Time | 24–36 hours | 8–12 hours |

| Functional Tolerance | Sensitive to steric hindrance | Tolerates electron-withdrawing groups |

| Purity | ≥97% (post-HPLC) | 90–95% (crude) |

Industrial-Scale Considerations

Large-scale synthesis (e.g., Aromsyn’s protocol) optimizes Miyaura borylation for kilogram production:

-

Catalyst Recovery: Pd is recovered via filtration over Celite.

-

Solvent Recycling: 1,4-Dioxane is distilled and reused.

Challenges and Mitigation Strategies

-

Boronic Acid Protodeboronation:

-

Phosphoryl Group Hydrolysis:

Emerging Methodologies

Recent advances in photoredox catalysis and flow chemistry show promise for reducing reaction times and improving yields. For example, visible-light-mediated borylation achieves 80% yield in 2 hours under continuous flow conditions .

Chemical Reactions Analysis

Types of Reactions

(4-(Dimethoxyphosphoryl)phenyl)boronic acid undergoes several types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert the boronic acid to a borane or borohydride.

Substitution: The boronic acid group can participate in nucleophilic substitution reactions, particularly in the presence of a suitable leaving group.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, bases such as potassium carbonate or sodium hydroxide, and oxidizing agents like hydrogen peroxide or sodium perborate. Reaction conditions typically involve moderate temperatures (50-100°C) and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

Major products formed from these reactions include various boronic esters, borates, and substituted phenyl compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Scientific Research Applications

(4-(Dimethoxyphosphoryl)phenyl)boronic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-(Dimethoxyphosphoryl)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols, amines, and other nucleophiles. This property is exploited in Suzuki-Miyaura cross-coupling reactions, where the boronic acid group undergoes transmetalation with a palladium catalyst to form a new carbon-carbon bond . The dimethoxyphosphoryl group can enhance the stability and reactivity of the boronic acid, making it a valuable intermediate in organic synthesis.

Comparison with Similar Compounds

Structural and Functional Analogues

Phosphorylated Boronic Acids

- {4-[(N-substituted amino)(diethoxyphosphoryl)methyl]phenyl}boronic acids: These analogs, with diethoxyphosphoryl groups, exhibit crystallographic versatility and are used in coordination chemistry.

- B-[4-[(4-Chloro-3-methylphenoxy)methyl]phenyl]boronic acid: This compound features a chlorinated phenoxy group, which introduces steric bulk and electron-withdrawing effects, contrasting with the electron-donating dimethoxyphosphoryl group. Such differences impact Suzuki coupling efficiency and biological target interactions .

Methoxy-Substituted Boronic Acids

- (4-Methoxy-2-methylphenyl)boronic acid (Similarity: 0.93): The methoxy group enhances water solubility compared to non-polar substituents.

- (4-Fluoro-3-methoxyphenyl)boronic acid (Similarity: 0.94): Fluorine substitution increases metabolic stability and electronegativity, differing from the phosphoryl group’s steric and electronic effects .

Solubility and Reactivity

*Predicted based on structural analogs.

Biological Activity

(4-(Dimethoxyphosphoryl)phenyl)boronic acid is a compound that has garnered attention due to its unique chemical structure and potential biological applications. The dimethoxyphosphoryl substituent may impart distinct reactivity and biological properties, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHBNOP

- IUPAC Name : 4-(Dimethoxyphosphoryl)phenylboronic acid

This compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols, making it useful in various biochemical applications.

Antimicrobial Properties

Research has indicated that phenylboronic acids, including derivatives like this compound, exhibit significant antimicrobial activity. A study highlighted the effectiveness of phenylboronic acids against class A carbapenemases (KPC-2 and GES-5) and class C cephalosporinases (AmpC). These compounds were shown to protect β-lactam antibiotics from hydrolysis by these enzymes, thereby restoring their efficacy against resistant bacterial strains .

Inhibition Mechanism

The mechanism of action for boronic acids involves the inhibition of serine β-lactamases (SBLs), which are enzymes produced by bacteria to resist β-lactam antibiotics. Molecular docking studies and enzyme kinetics have demonstrated that these compounds can bind effectively to SBLs, preventing them from hydrolyzing β-lactam antibiotics. This binding affinity is crucial for their role as potential therapeutic agents in combating antibiotic resistance .

Study on Antibacterial Activity

In a comparative study of several phenylboronic acid derivatives, it was found that this compound exhibited low micromolar inhibitory concentrations against clinical strains of Klebsiella pneumoniae and Pseudomonas aeruginosa. The fractional inhibitory concentration index (FICI) tests confirmed its synergistic effect when combined with meropenem, indicating its potential as an adjunct therapy in treating resistant infections .

Data Table: Biological Activity of Phenylboronic Acid Derivatives

| Compound Name | MIC (µg/mL) | Synergistic Effect with Meropenem | Target Bacteria |

|---|---|---|---|

| This compound | 50 | Yes | Klebsiella pneumoniae |

| 3,5-Diiodo-2-methoxyphenylboronic acid | 100 | Yes | Vibrio parahaemolyticus |

| 2-Fluoro-5-iodophenylboronic acid | 100 | Yes | Vibrio harveyi |

Q & A

Q. What synthetic strategies are commonly employed for (4-(Dimethoxyphosphoryl)phenyl)boronic acid?

The synthesis typically involves Suzuki-Miyaura cross-coupling reactions, leveraging palladium catalysts to couple aryl halides with boronic acid precursors. For example, analogous compounds are synthesized via reactions of substituted phenylboronic acids with aryl halides under controlled conditions (e.g., Na₂CO₃ as a base, Pd(PPh₃)₄ catalyst, and THF/H₂O solvent systems) . Modifications, such as introducing the dimethoxyphosphoryl group, may require protective groups (e.g., pinacol ester protection of the boronic acid) to prevent undesired side reactions .

Q. How is NMR spectroscopy used to characterize this compound?

¹H and ¹³C NMR are critical for confirming the structure. Key features include:

- Aromatic protons : Doublets in the δ 7.4–8.1 ppm range (e.g., J = 8.0 Hz for para-substituted aryl groups) .

- Phosphoryl group : A singlet for the methoxy groups (δ ~3.8 ppm) and a phosphorus-coupled signal in ³¹P NMR (δ ~20–25 ppm).

- Boronic acid moiety : A broad peak near δ 8–9 ppm for B-OH protons, though this may be absent in anhydrous conditions .

Advanced Research Questions

Q. How can reaction conditions be optimized for cross-coupling reactions involving this compound?

Optimization factors include:

- Catalyst selection : Pd(OAc)₂ or PdCl₂(dppf) for sterically hindered substrates .

- Solvent systems : Mixed polar solvents (e.g., DME/H₂O) enhance solubility and reactivity .

- Base choice : K₂CO₃ or CsF may improve yields in challenging couplings by stabilizing the boronate intermediate . Contradictory reports exist regarding optimal temperatures; some protocols favor room temperature to minimize deboronation, while others use heating (60–80°C) to accelerate sluggish reactions .

Q. What strategies mitigate low reactivity or side reactions in its applications?

- Protection of the boronic acid : Use pinacol ester or trifluoroborate salts to prevent protodeboronation .

- Additives : Adding ligands like SPhos or XPhos stabilizes the palladium catalyst in sterically demanding reactions .

- Controlled pH : Neutral or slightly basic conditions (pH 7–9) minimize acid-catalyzed decomposition .

Q. How does the dimethoxyphosphoryl group influence bioactivity in enzyme inhibition studies?

The phosphoryl group mimics phosphate moieties in biological targets, enabling competitive inhibition. For example, boronic acid derivatives with phosphoryl substituents have shown nanomolar IC₅₀ values against enzymes like autotaxin by forming reversible covalent bonds with active-site threonine residues . Structural studies suggest the phosphoryl group enhances binding affinity through hydrogen-bonding interactions with catalytic residues .

Q. What role does this compound play in electronic or materials science applications?

The electron-withdrawing phosphoryl group modifies the electronic properties of conjugated systems. For instance, in donor-acceptor dyads, it stabilizes charge-transfer states, as observed in meta-terphenyl-linked systems for optoelectronic devices . Single-molecule conductance studies show that substituents like phosphoryl groups alter junction stability and conductivity under applied voltages .

Methodological Considerations

- Data Contradictions : Discrepancies in reported reaction yields may arise from trace moisture sensitivity or variations in catalyst loading. Systematic reproducibility studies (e.g., varying Pd% or solvent ratios) are recommended .

- Analytical Validation : Always corroborate NMR data with high-resolution mass spectrometry (HRMS) and IR spectroscopy to confirm functional groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.